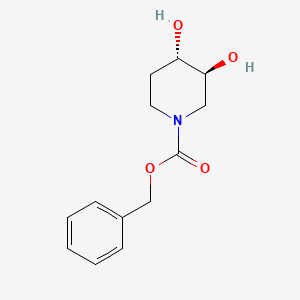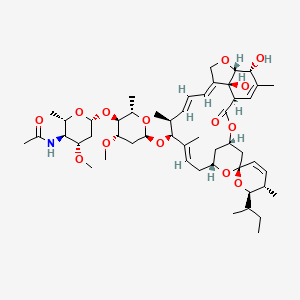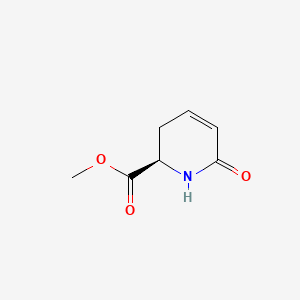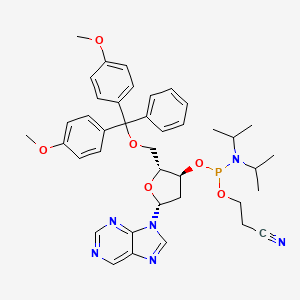
2'-Deoxynebularine cep
Overview
Description
Synthesis Analysis
The synthesis of 2’-Deoxynebularine cep involves the preparation of synthetic oligonucleotides . It has been used in oligonucleotide synthesis and the analysis of DNA structural determinants .Molecular Structure Analysis
The molecular formula of 2’-Deoxynebularine cep is C40H47N6O6P . The exact mass is 738.32900 .Chemical Reactions Analysis
The preparation of synthetic oligonucleotides containing 2’-Deoxynebularine cep is described in the literature . The thermal stabilities of duplexes containing 2’-Deoxynebularine cep have been measured .Scientific Research Applications
1. Corrosion Inhibition
Recent studies have explored the use of certain compounds, such as cerium tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3), as novel corrosion inhibitors. While not directly related to 2'-Deoxynebularine Cep, these studies contribute to the broader understanding of chemical compounds in corrosion protection, potentially opening pathways for investigating similar applications for 2'-Deoxynebularine Cep (Calado et al., 2020).
2. Medical Imaging Enhancement
In the field of medical imaging, certain compounds, like FDG (fluorodeoxyglucose), have been used in PET-CT scans to improve imaging quality. This usage in diagnostic procedures could provide insights into how 2'-Deoxynebularine Cep might be applied in similar contexts (Zhuang & Codreanu, 2015).
3. Biomedical Research
In biomedical research, the study of various chemical compounds and their interactions with biological systems, such as DNA methylation inhibition and cell metabolism, can offer valuable insights. Research on compounds like 2-deoxy-D-glucose and its ability to interfere with glucose metabolism has significant implications for cancer treatment. This kind of research can guide investigations into 2'-Deoxynebularine Cep’s potential biomedical applications (Pająk et al., 2019).
4. Analytical Chemistry
In analytical chemistry, the development of sensitive detection methods, like chemiluminescence detection coupled with capillary electrophoresis, is crucial. Such advancements can be instrumental in analyzing the properties and reactions of complex compounds, potentially including 2'-Deoxynebularine Cep (Lara et al., 2016).
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXGCMUAVWROJ-BCVNGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxynebularine cep | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



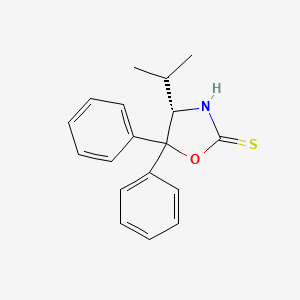
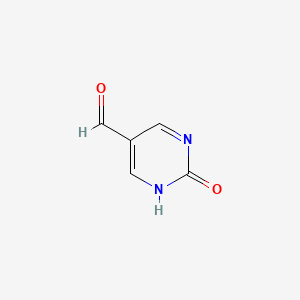

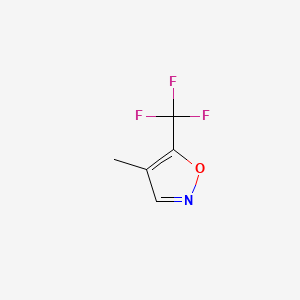
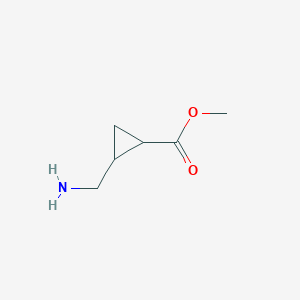

![1-(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)-N-methylmethanamine](/img/structure/B575705.png)
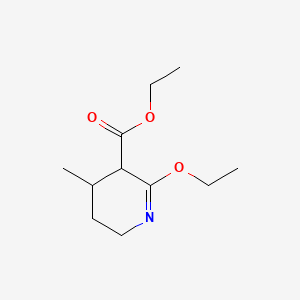
![trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B575711.png)
